Indatraline hydrochloride
Overview
Description
Indatraline hydrochloride, also known as Lu 19-005, is a non-selective monoamine transporter inhibitor. It blocks the reuptake of neurotransmitters such as dopamine, norepinephrine, and serotonin, exhibiting similar efficacy to cocaine. This compound is primarily used in research settings to study its potential as an antidepressive agent and its effects on cocaine addiction .
Mechanism of Action
Target of Action
Indatraline hydrochloride, also known as Lu 19-005, is a non-selective monoamine transporter inhibitor . It primarily targets the transporters for dopamine (DAT), norepinephrine (NET), and serotonin (5-HT, SERT) . These transporters play a crucial role in the reuptake of neurotransmitters, which are chemicals that transmit signals in the brain .
Mode of Action
This compound interacts with its targets by blocking the reuptake of dopamine, norepinephrine, and serotonin . This blocking action is similar in efficacy to cocaine . By inhibiting the reuptake of these neurotransmitters, this compound increases their concentration in the synaptic cleft, leading to enhanced neurotransmission .
Biochemical Pathways
It is known that the compound affects the monoamine neurotransmitter systems, particularly those involving dopamine, norepinephrine, and serotonin . By blocking the reuptake of these neurotransmitters, this compound can influence various downstream effects related to mood, cognition, and behavior .
Pharmacokinetics
It is known that the compound has a slower onset and a longer duration of action compared to cocaine . This suggests that this compound may have different bioavailability and metabolic profiles compared to other monoamine reuptake inhibitors.
Result of Action
The primary result of this compound’s action is the increased concentration of dopamine, norepinephrine, and serotonin in the synaptic cleft, leading to enhanced neurotransmission . This can have various effects at the molecular and cellular levels, potentially influencing mood, cognition, and behavior . Additionally, this compound has been shown to induce autophagy while simultaneously inhibiting cell proliferation .
Biochemical Analysis
Biochemical Properties
Indatraline Hydrochloride inhibits the transporters for serotonin (5-HT), dopamine, and noradrenaline . This means it interacts with these neurotransmitters, preventing their reuptake and thereby increasing their availability in the synaptic cleft .
Cellular Effects
The increased availability of these neurotransmitters due to the action of this compound can have various effects on cells. For instance, it can influence cell signaling pathways related to these neurotransmitters, potentially affecting gene expression and cellular metabolism .
Molecular Mechanism
The molecular mechanism of this compound involves its binding to the transporters of serotonin, dopamine, and noradrenaline, inhibiting their reuptake . This results in an increased concentration of these neurotransmitters in the synaptic cleft, which can lead to changes in neuronal signaling and gene expression .
Metabolic Pathways
Given its role as a monoamine reuptake inhibitor, it is likely to interact with enzymes involved in the metabolism of neurotransmitters .
Preparation Methods
The synthesis of indatraline hydrochloride involves several routes. One method includes the contraction of a dihydronaphthalene derivative to form the indane skeleton. This process involves multiple steps, including the reduction of ketones to alcohols, conversion to mesylates, and subsequent reaction with N-methylbenzylamine . Another method involves the use of iodine(III)-mediated ring contraction of a 1,2-dihydronaphthalene derivative
Chemical Reactions Analysis
Indatraline hydrochloride undergoes various chemical reactions, including:
Oxidation: It can be oxidized under specific conditions to form different derivatives.
Reduction: The reduction of ketones to alcohols is a key step in its synthesis.
Substitution: The conversion of alcohols to mesylates and subsequent substitution reactions are crucial in its preparation.
Common reagents used in these reactions include iodine(III), N-methylbenzylamine, and mesylates. The major products formed from these reactions are intermediates that lead to the final this compound compound.
Scientific Research Applications
Indatraline hydrochloride has several scientific research applications:
Chemistry: It is used to study the inhibition of monoamine transporters and the synthesis of related compounds.
Biology: Research focuses on its effects on neurotransmitter reuptake and its potential as a treatment for cocaine addiction.
Comparison with Similar Compounds
Indatraline hydrochloride is similar to other monoamine transporter inhibitors such as sertraline, tametraline, and ibogamine. it is unique in its non-selective inhibition of dopamine, norepinephrine, and serotonin reuptake, making it a valuable tool for studying the combined effects on these neurotransmitters . Unlike cocaine, this compound has a slower onset and longer duration of action, which may make it a potential candidate for treating cocaine addiction .
Similar Compounds
- Sertraline
- Tametraline
- Ibogamine
Properties
IUPAC Name |
(1R,3S)-3-(3,4-dichlorophenyl)-N-methyl-2,3-dihydro-1H-inden-1-amine;hydrochloride | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H15Cl2N.ClH/c1-19-16-9-13(11-4-2-3-5-12(11)16)10-6-7-14(17)15(18)8-10;/h2-8,13,16,19H,9H2,1H3;1H/t13-,16+;/m0./s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QICQDZXGZOVTEF-MELYUZJYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNC1CC(C2=CC=CC=C12)C3=CC(=C(C=C3)Cl)Cl.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CN[C@@H]1C[C@H](C2=CC=CC=C12)C3=CC(=C(C=C3)Cl)Cl.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H16Cl3N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID3042631 | |
Record name | (1R,3S)-3-(3,4-Dichlorophenyl)-N-methyl-2,3-dihydro-1H-inden-1-amine;hydrochloride | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID3042631 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
328.7 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
96850-13-4 | |
Record name | (1R,3S)-3-(3,4-Dichlorophenyl)-N-methyl-2,3-dihydro-1H-inden-1-amine;hydrochloride | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID3042631 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Indatraline hydrochloride | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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